4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine
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Overview
Description
4-(6-Methyl-7-oxabicyclo[410]hept-2-en-2-yl)morpholine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine typically involves multiple steps. One common method starts with the preparation of 6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-one, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired selectivity and yield .
Chemical Reactions Analysis
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine can be compared with other similar compounds, such as:
6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-one: This compound shares a similar bicyclic structure but lacks the morpholine ring.
7-Oxabicyclo[4.1.0]heptane derivatives: These compounds have variations in the substituents on the bicyclic ring, leading to different chemical and biological properties
The uniqueness of 4-(6-Methyl-7-oxabicyclo[41
Properties
CAS No. |
70309-31-8 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(6-methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine |
InChI |
InChI=1S/C11H17NO2/c1-11-4-2-3-9(10(11)14-11)12-5-7-13-8-6-12/h3,10H,2,4-8H2,1H3 |
InChI Key |
BIXUNQJLSFJIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC=C(C1O2)N3CCOCC3 |
Origin of Product |
United States |
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